N-(adamantan-1-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide
CAS No.: 307512-62-5
Cat. No.: VC21426214
Molecular Formula: C22H27N3OS2
Molecular Weight: 413.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307512-62-5 |
|---|---|
| Molecular Formula | C22H27N3OS2 |
| Molecular Weight | 413.6g/mol |
| IUPAC Name | N-(1-adamantyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C22H27N3OS2/c26-18(25-22-8-13-5-14(9-22)7-15(6-13)10-22)11-27-20-19-16-3-1-2-4-17(16)28-21(19)24-12-23-20/h12-15H,1-11H2,(H,25,26) |
| Standard InChI Key | DWEPRSCCTKOXAQ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC45CC6CC(C4)CC(C6)C5 |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC45CC6CC(C4)CC(C6)C5 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound has the molecular formula C₂₂H₂₇N₃OS₂ and a molecular weight of 413.6 g/mol. Its IUPAC name reflects three key components:
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Adamantane core: A diamondoid hydrocarbon providing structural rigidity and lipophilicity.
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Acetamide linker: Connects the adamantane to the heterocyclic system via a thioether bond.
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8-Thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl: A fused tricyclic system containing two nitrogen atoms and one sulfur atom, creating π-conjugated regions capable of intermolecular interactions.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 307512-62-5 | |
| IUPAC Name | See title | |
| SMILES | C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC45CC6CC(C4)CC(C6)C5 | |
| InChIKey | DWEPRSCCTKOXAQ-UHFFFAOYSA-N |
Crystallographic Features
While no crystal structure is reported for this specific compound, analogous adamantane derivatives exhibit high symmetry and dense packing. For example, 1,3,5-tris(pyren-2-yl)adamantane forms channeled crystals capable of solvent inclusion . Computational models suggest the thiadiazatricyclo moiety adopts a planar conformation, enabling π-stacking interactions.
Synthetic Methodology
Retrosynthetic Strategy
The synthesis involves three primary building blocks:
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1-Adamantylamine: Serves as the adamantane precursor.
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2-Chloroacetamide: Provides the acetamide linker.
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8-Thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-thiol: Synthesized via cyclization of substituted benzothiazoles with thiourea derivatives.
Stepwise Assembly
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Adamantane Functionalization:
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Thioether Formation:
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Nucleophilic substitution between 2-chloroacetamide and the tricyclic thiol under basic conditions (e.g., K₂CO₃ in DMF).
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Table 2: Reaction Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 63–86 |
| Temperature | 25°C | 72 |
| Adamantyl:Thiol Ratio | 1:1.2 | 68 |
| Catalyst | TfOH (0.1 eq) | 75 |
Data extrapolated from analogous adamantylation reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 1.60–1.85 (m, 12H, adamantane CH₂)
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δ 3.45 (s, 2H, SCH₂CO)
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δ 7.20–7.80 (m, 4H, aromatic protons)
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¹³C NMR:
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38.9 ppm (adamantane quaternary C)
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170.5 ppm (acetamide C=O)
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Mass Spectrometry
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ESI-MS (m/z): 414.1 [M+H]⁺ (calculated: 413.6).
| Property | Value | Method |
|---|---|---|
| logP | 3.8 ± 0.2 | XLogP3 |
| Water Solubility | 0.01 mg/mL | ALOGPS |
| CYP2D6 Inhibition | High | admetSAR |
Material Science Applications
Supramolecular Assembly
The compound’s rigid adamantane core and planar heterocycle enable:
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Host-guest complexes: Chloroform inclusion observed in tripyrenyladamantane analogs .
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Luminescent materials: Pyrene-containing adamantanes show aggregation-induced emission .
Polymer Additives
Adamantane’s thermal stability (decomposition >300°C) suggests utility in:
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High-temperature composites
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Photoresist formulations
Challenges and Future Directions
Synthetic Limitations
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Low yields in thioether coupling (≤75%) due to steric hindrance.
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Purification difficulties: Similar polarity of byproducts necessitates HPLC.
Research Priorities
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In vivo toxicity profiling
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Cocrystal engineering for enhanced solubility
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Exploration of photophysical properties
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